6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine
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Description
6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.54. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Pharmaceutical Applications Research has developed efficient synthetic approaches for creating pharmaceutically useful pyridopyrazines or pyrazinoisoquinolines, highlighting the role of similar compounds in the pharmaceutical industry. For example, an alternative synthetic method has been developed for preparing various N-(arylethyl)piperazine-2,6-diones, which are successfully transformed into pharmaceutically useful pyridopyrazines or pyrazinoisoquinolines via an imide carbonyl group activation strategy. This method also facilitates the concise synthesis of praziquantel, a well-known antiparasitic drug (R. Rao & C. Ramanathan, 2017).
Antimicrobial Activities The antimicrobial properties of new compounds, including those related to piperazine derivatives, have been explored. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives exhibited good to moderate activities against various microorganisms, highlighting the potential use of such compounds in developing new antimicrobial agents (H. Bektaş et al., 2007).
Molecular Structure Investigations The synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has been reported, with a focus on their molecular structure investigations. This research provides insights into intermolecular interactions controlling molecular packing, highlighting the significance of such compounds in the development of materials with specific structural properties (Ihab Shawish et al., 2021).
Luminescent Properties and Photo-induced Electron Transfer Research into novel piperazine substituted naphthalimide model compounds has revealed their potential in applications requiring fluorescence properties and photo-induced electron transfer mechanisms. These findings suggest uses in sensor technologies and photochemical applications, where the fluorescence quantum yields and energy transfer processes are of interest (Jiaan Gan et al., 2003).
Inhibitory Profiles Against Enzymes Compounds incorporating 1,3,5-triazine motifs with piperazine substituents have been studied for their inhibitory profiles against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's. The research suggests potential therapeutic applications of these compounds in treating neurodegenerative diseases and pigmentation disorders (Nabih Lolak et al., 2020).
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyridazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-25(2)20-16-22(24-23-17-20)26-12-14-27(15-13-26)30(28,29)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDYWOXTRPNCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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